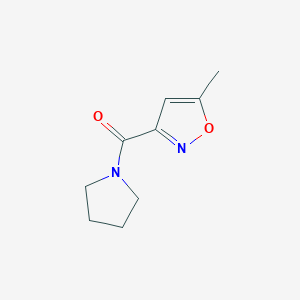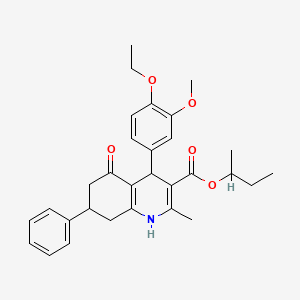
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a member of the adamantane family of drugs and works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is responsible for the transmission of signals between nerve cells, and its overactivity is believed to contribute to the symptoms of Alzheimer's disease.
作用機序
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide works by blocking the activity of the NMDA receptor in the brain. This receptor is responsible for the transmission of signals between nerve cells, and its overactivity is believed to contribute to the symptoms of Alzheimer's disease. By blocking this receptor, this compound helps to regulate the transmission of signals and prevent the damage that can be caused by overactivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function. In addition, it has also been shown to reduce the production of certain inflammatory cytokines, which can contribute to the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide for lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of blocking this receptor on various physiological processes in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over extended periods of time.
将来の方向性
There are a number of potential future directions for research on N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is also interest in developing new formulations of this compound that have longer half-lives and can be administered less frequently.
合成法
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-chloroaniline to form the amide intermediate, which is then further reacted with 3,5-dimethylpyridine to form the final product.
科学的研究の応用
N-(4-chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)21-15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMMARVNJLCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5005346.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005347.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5005359.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5005364.png)

![1-(9H-carbazol-9-yl)-3-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2-propanol](/img/structure/B5005374.png)
![N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B5005378.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5005392.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5005393.png)
![N-cyclohexyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B5005394.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)
